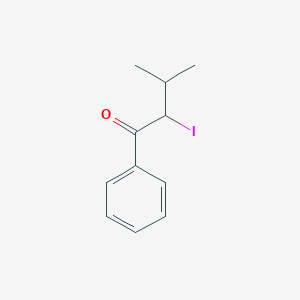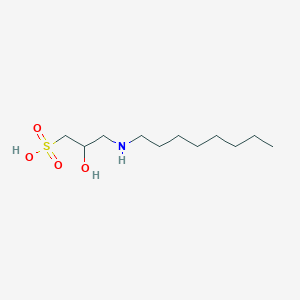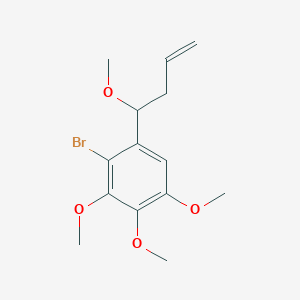![molecular formula C21H18ClNO3 B12610187 N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide CAS No. 648922-87-6](/img/structure/B12610187.png)
N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide is an organic compound that features a benzyl ether and a benzamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate can then be further reacted with appropriate reagents to introduce the 5-chloro-2-hydroxybenzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like nitrating agents (HNO₃) and acylating agents (RCOCl) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position would yield benzoic acids, while reduction of nitro groups would yield amines.
Aplicaciones Científicas De Investigación
N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The benzyl ether and benzamide groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(Benzyloxy)benzyl)-4-aminoquinolines: These compounds have shown antimycobacterial activity and are structurally similar due to the presence of the benzyloxybenzyl group.
N-(Benzyloxy)benzylimidazoles: These compounds are potent antihypertensives and share structural similarities with N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
648922-87-6 |
|---|---|
Fórmula molecular |
C21H18ClNO3 |
Peso molecular |
367.8 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-[(4-phenylmethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-17-8-11-20(24)19(12-17)21(25)23-13-15-6-9-18(10-7-15)26-14-16-4-2-1-3-5-16/h1-12,24H,13-14H2,(H,23,25) |
Clave InChI |
VCFHMFUOPNALNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12610129.png)
![8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-](/img/structure/B12610138.png)


![1-[2-(Furan-2-yl)ethyl]-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one](/img/structure/B12610157.png)



![N-[4-(Allylamino)phenyl]acetamide](/img/structure/B12610184.png)
